
Phenyl-pyrrolidin-1-yl-acetic acid hydrochloride
Vue d'ensemble
Description
Phenyl-pyrrolidin-1-yl-acetic acid hydrochloride is a biochemical compound with the CAS Number: 100390-48-5 . It has a molecular weight of 241.72 .
Molecular Structure Analysis
The IUPAC name of this compound is phenyl (1-pyrrolidinyl)acetic acid hydrochloride . The InChI code is1S/C12H15NO2.ClH/c14-12(15)11(13-8-4-5-9-13)10-6-2-1-3-7-10;/h1-3,6-7,11H,4-5,8-9H2,(H,14,15);1H . Physical And Chemical Properties Analysis
The compound has a molecular weight of 241.72 . The InChI key isYSRMMTTWXDLPCV-UHFFFAOYSA-N .
Mécanisme D'action
Target of Action
Phenyl-pyrrolidin-1-yl-acetic acid hydrochloride is a N-pyrrolyl derivative acid . .
Mode of Action
It’s known that n-pyrrolyl derivatives possess analgesic and plaque antiaggregating properties .
Biochemical Pathways
Given its analgesic and plaque antiaggregating properties , it may be inferred that it interacts with pain perception pathways and platelet aggregation processes.
Result of Action
Given its analgesic and plaque antiaggregating properties , it can be inferred that it may help in pain management and in preventing blood clot formation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Phenyl-pyrrolidin-1-yl-acetic acid hydrochloride in laboratory experiments is its relatively low toxicity and lack of significant side effects at therapeutic doses. This compound is also relatively easy to synthesize and can be obtained in high purity. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings. In addition, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound in vivo.
Orientations Futures
There are several potential future directions for research on Phenyl-pyrrolidin-1-yl-acetic acid hydrochloride. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine whether this compound could be a viable therapeutic option for humans. Another area of interest is the potential use of this compound in the treatment of chronic pain conditions, such as fibromyalgia and chronic back pain. This compound has been shown to have analgesic effects in animal models of neuropathic pain, and further research is needed to determine whether this compound could be an effective treatment for chronic pain in humans. Finally, further research is needed to fully understand the pharmacological mechanisms of this compound and to identify potential drug targets for the development of new therapeutic agents.
Applications De Recherche Scientifique
Phenyl-pyrrolidin-1-yl-acetic acid hydrochloride has been extensively studied in preclinical models for its potential therapeutic applications. Studies have shown that this compound has neuroprotective effects in animal models of stroke and traumatic brain injury. This compound has also been shown to have analgesic effects in models of neuropathic pain and to reduce inflammation in models of arthritis and colitis.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Phenyl-pyrrolidin-1-yl-acetic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in its structure allows it to bind to specific enzyme active sites, potentially inhibiting or activating these enzymes . This compound has been shown to interact with proteins involved in detoxification and clearance of foreign substances from the body, such as the pregnane X receptor . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can alter the expression of genes involved in detoxification processes, thereby affecting the cell’s ability to respond to toxic substances . Additionally, it has been observed to impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The pyrrolidine ring in its structure allows it to fit into the active sites of enzymes, either inhibiting or activating them . This compound can also bind to specific receptors, such as the pregnane X receptor, modulating their activity and influencing gene expression . These interactions at the molecular level are essential for understanding how this compound exerts its effects on cellular function and biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, particularly in detoxification pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing detoxification processes . At high doses, it can cause toxic or adverse effects, including disruption of cellular metabolism and gene expression . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in detoxification and metabolic processes . For example, this compound can modulate the activity of enzymes involved in the metabolism of xenobiotics, leading to changes in metabolite levels and metabolic flux . Understanding these metabolic pathways is crucial for elucidating the compound’s role in biochemical reactions and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of this compound within cells are influenced by its interactions with transporters and binding proteins, which determine its bioavailability and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound is essential for understanding its mechanism of action and its effects on cellular function and biochemical pathways .
Propriétés
IUPAC Name |
2-phenyl-2-pyrrolidin-1-ylacetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)11(13-8-4-5-9-13)10-6-2-1-3-7-10;/h1-3,6-7,11H,4-5,8-9H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRMMTTWXDLPCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC=CC=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100390-49-6 | |
| Record name | 1-Pyrrolidineacetic acid, α-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100390-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate)](/img/structure/B3039177.png)

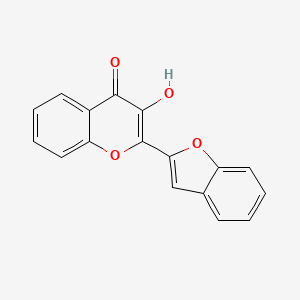
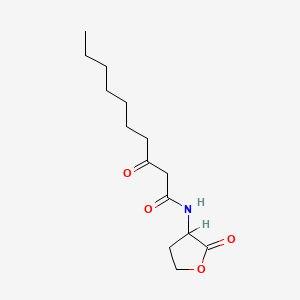

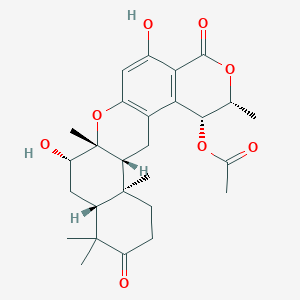
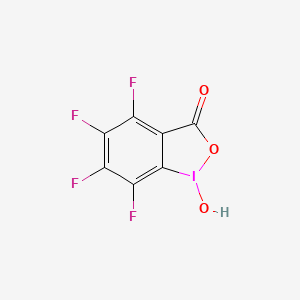
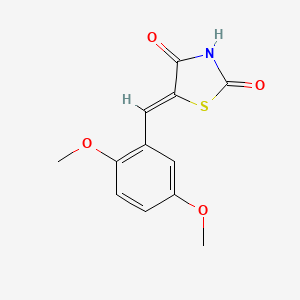
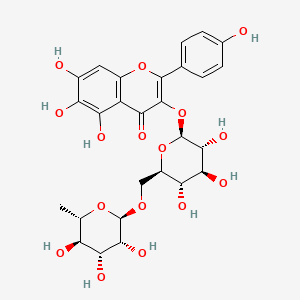
![4,5-difluoro-2-{[6-(1H-imidazol-1-yl)pyridazine-3-carbonyl]amino}benzoic acid](/img/structure/B3039196.png)
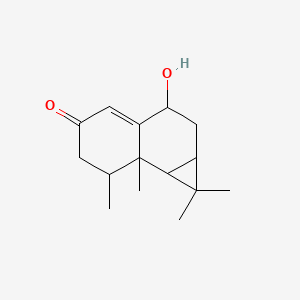
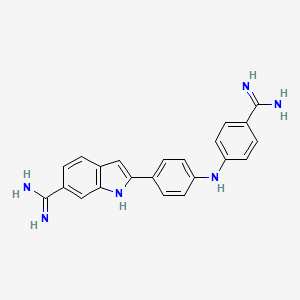
![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B3039199.png)